molecular formula C29H27N3O3S2 B453754 ETHYL 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B453754
M. Wt: 529.7g/mol
InChI Key: ITDWAYZIYTXKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline moiety, a thiophene ring, and a cycloheptane ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of ETHYL 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thiophene ring through cyclization reactions. The final steps involve the formation of the carbothioyl and carboxylate groups under controlled conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA, interfering with the replication process and leading to cell death. The quinoline moiety plays a crucial role in this interaction, while the thiophene ring enhances its binding affinity. The compound also affects various signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds include:

  • ETHYL 2-{[({[2-(4-CHLOROPHENYL)-4-QUINOLINYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLINYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents on the quinoline ring or the thiophene ring can alter their reactivity and interaction with biological targets, highlighting the uniqueness of ETHYL 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE .

Properties

Molecular Formula

C29H27N3O3S2

Molecular Weight

529.7g/mol

IUPAC Name

ethyl 2-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C29H27N3O3S2/c1-2-35-28(34)25-20-14-7-4-8-16-24(20)37-27(25)32-29(36)31-26(33)21-17-23(18-11-5-3-6-12-18)30-22-15-10-9-13-19(21)22/h3,5-6,9-13,15,17H,2,4,7-8,14,16H2,1H3,(H2,31,32,33,36)

InChI Key

ITDWAYZIYTXKPA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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